Cas no 2229604-71-9 (3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine)

3-(4-Bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine is a brominated dimethylphenyl-substituted oxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the oxazole core and bromo-substituted aromatic ring, make it a versatile intermediate for synthesizing biologically active compounds. The presence of the amine group at the 5-position of the oxazole ring enhances its reactivity, enabling further functionalization. This compound is particularly valuable in medicinal chemistry for the development of targeted small-molecule inhibitors or ligands. Its stability and well-defined reactivity profile ensure consistent performance in synthetic workflows. High-purity grades are available for research applications requiring precise molecular control.
3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine structure
2229604-71-9 structure
Product Name:3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine
CAS No:2229604-71-9
MF:C11H11BrN2O
MW:267.121841669083
CID:5796734
PubChem ID:165967972
Update Time:2025-05-26

3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine
    • EN300-2007120
    • 2229604-71-9
    • Inchi: 1S/C11H11BrN2O/c1-6-3-8(4-7(2)11(6)12)9-5-10(13)15-14-9/h3-5H,13H2,1-2H3
    • InChI Key: TWUGZHKXNBZXIV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=C(C2C=C(N)ON=2)C=C1C

Computed Properties

  • Exact Mass: 266.00548g/mol
  • Monoisotopic Mass: 266.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 52Ų

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Additional information on 3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine

Research Brief on 3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine (CAS: 2229604-71-9): Recent Advances and Applications

The compound 3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine (CAS: 2229604-71-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its brominated dimethylphenyl and oxazole moieties, exhibits unique physicochemical properties that make it a promising candidate for various biomedical applications. Recent studies have explored its potential as a scaffold for drug development, particularly in targeting protein-protein interactions and modulating enzymatic activity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor of kinase signaling pathways. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar potency against specific kinase targets. The study highlighted the importance of the bromo and dimethyl substitutions in enhancing target selectivity and metabolic stability, positioning 3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine as a lead compound for further development.

In addition to its kinase inhibitory properties, recent preclinical studies have demonstrated the compound's efficacy in modulating inflammatory responses. A 2024 paper in ACS Chemical Biology reported that the amine functionality of the oxazole ring plays a critical role in interacting with Toll-like receptors (TLRs), suggesting potential applications in autoimmune disease therapeutics. The study employed molecular docking simulations and in vitro assays to validate these interactions, providing a mechanistic basis for future drug design efforts.

The synthetic accessibility of 3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine has also been a focus of recent research. A novel one-pot synthesis method, published in Organic Letters (2023), significantly improved the yield and purity of the compound, addressing previous challenges in large-scale production. This methodological advancement is expected to facilitate further pharmacological evaluation and structure-activity optimization studies.

Ongoing clinical investigations are exploring the compound's potential in oncology, with preliminary data showing promising activity against certain hematological malignancies. Researchers have noted its ability to induce apoptosis in cancer cells while sparing normal cells, a selectivity attributed to its unique electronic properties conferred by the bromo and dimethyl substituents. These findings were presented at the 2024 American Association for Cancer Research annual meeting, generating considerable interest in the pharmaceutical community.

As research progresses, 3-(4-bromo-3,5-dimethylphenyl)-1,2-oxazol-5-amine continues to demonstrate versatility as both a pharmacological tool and a potential therapeutic agent. Its distinct chemical features and demonstrated biological activities position it as a compound of significant interest for future drug discovery programs. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential across various disease indications.

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